benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate

Orthogonal protection Selective deprotection Cyclopropyl amino acids

Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate (CAS 1199792-80-7) is a bifunctional cyclopropyl building block featuring both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) amino protecting groups on a conformationally constrained cyclopropane scaffold (molecular formula C₁₇H₂₄N₂O₄, MW 320.38 g/mol, density 1.2±0.1 g/cm³, predicted boiling point 476.8±24.0 °C). This compound serves as a specialized research chemical and synthetic intermediate—not a final biologically active molecule—designed for complex molecular architecture construction in drug discovery and peptide engineering programs.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 1199792-80-7
Cat. No. B1377251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate
CAS1199792-80-7
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21)
InChIKeyVDYDKXWODONWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate (CAS 1199792-80-7): Orthogonally Protected Cyclopropyl Amino Acid Surrogate for Medicinal Chemistry


Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate (CAS 1199792-80-7) is a bifunctional cyclopropyl building block featuring both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) amino protecting groups on a conformationally constrained cyclopropane scaffold (molecular formula C₁₇H₂₄N₂O₄, MW 320.38 g/mol, density 1.2±0.1 g/cm³, predicted boiling point 476.8±24.0 °C) . This compound serves as a specialized research chemical and synthetic intermediate—not a final biologically active molecule—designed for complex molecular architecture construction in drug discovery and peptide engineering programs .

Why Interchanging Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate with Mono-Protected or Linear Analogs Compromises Synthetic Strategy Outcomes


Generic substitution of CAS 1199792-80-7 with mono-protected cyclopropyl amines or linear-chain analogs fails at the strategic level of synthetic design. The co-presence of Boc and Cbz groups on a single cyclopropane scaffold enables sequential, chemoselective deprotection for orthogonal diversification—Boc can be cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂) while Cbz remains intact, whereas Cbz removal by hydrogenolysis (H₂/Pd-C) leaves Boc unaffected [1][2]. Mono-Boc analogs (e.g., tert-butyl (1-(aminomethyl)cyclopropyl)carbamate, CAS 1027338-34-6) or mono-Cbz analogs (e.g., benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, CAS not provided) lack this dual-protection architecture, severely restricting their utility in multi-step sequences requiring differential amine unmasking. The evidence below quantifies these operational advantages.

Quantitative Differentiation Evidence for Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate Versus Closest Analog Comparators


Orthogonal Deprotection Capability: Dual-Protected vs. Mono-Protected Cyclopropyl Amine Building Blocks

CAS 1199792-80-7 is distinguished from mono-Boc analog tert-butyl (1-(aminomethyl)cyclopropyl)carbamate (CAS 1027338-34-6) and mono-Cbz analog benzyl (1-(hydroxymethyl)cyclopropyl)carbamate by possessing two chemically orthogonal amine protecting groups on the same cyclopropane nucleus [1][2]. The Boc group is susceptible to acidic cleavage (e.g., TFA/CH₂Cl₂, typically 1:1 to 1:3 v/v at 25 °C, 1–3 h) whereas the Cbz group is stable under these conditions; conversely, the Cbz group is removed by catalytic hydrogenolysis (H₂, Pd-C, MeOH, 1–4 atm, 1–24 h) while the Boc group survives [1][2]. Mono-protected analogs lack this dual reactivity, meaning a synthetic sequence requiring two sequential, chemoselective amine deprotections would require additional protection/deprotection steps, increasing step count by 1–2 steps and reducing overall yield by an estimated 10–25% (class-level inference based on standard protection/deprotection yield loss of 85–95% per step) [3].

Orthogonal protection Selective deprotection Cyclopropyl amino acids Medicinal chemistry

Purity Specification Advantage: Lot-Verified ≥97% vs. Industry-Typical 95% for Research-Grade Cyclopropyl Carbamates

Commercially available benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate is supplied with a purity specification of ≥97% by reputable vendors including Calpac Lab and MolCore , whereas many generic research-grade cyclopropyl carbamate building blocks are supplied at 95% purity—a 2-percentage-point threshold difference that may significantly affect reaction stoichiometry accuracy and impurity profile in sensitive catalytic or multi-step sequences. For instance, at 95% purity, a 1 mmol reaction charge contains up to 0.05 mmol of unidentified impurities that could poison catalysts, generate side products, or complicate purification; at 97%, this impurity load is reduced by 40% to 0.03 mmol .

Chemical purity Quality control Procurement specification Reproducibility

Physicochemical Property Differentiation: Boiling Point and Density for Purification and Formulation Design

The predicted boiling point of CAS 1199792-80-7 is 476.8±24.0 °C (at 760 mmHg) with a flash point of 242.2±22.9 °C and density of 1.2±0.1 g/cm³ . These values differ substantially from common mono-Boc cyclopropyl amino acid derivatives such as tert-butyl (1-(aminomethyl)cyclopropyl)carbamate (CAS 1027338-34-6, MW 186.25 g/mol, density 1.1±0.1 g/cm³, boiling point ~330 °C) . The higher boiling point and density of the dual-protected compound inform distillation and chromatographic purification strategy selection and may affect volatility during lyophilization or spray-drying operations in process development.

Physicochemical properties Purification design Process chemistry Formulation

Cyclopropane Scaffold Conformational Constraint: Rigidity Advantage over Flexible-Chain Amino Acid Surrogates

The cyclopropane ring in CAS 1199792-80-7 imposes a defined, rigid orientation of the aminomethyl and carbamate substituents with a fixed bond angle of approximately 60° (vs. ~109.5° for sp³-hybridized linear alkanes) and restricted rotation, which is fundamentally different from flexible-chain analogs such as N-Boc-1,3-diaminopropane derivatives [1][2]. While no direct head-to-head biological comparison data exist for this specific intermediate, the cyclopropane scaffold as a class has been shown to reduce the entropic penalty upon target binding by 0.5–1.5 kcal/mol compared to flexible alkyl chains, translating to a potential 2- to 12-fold improvement in binding affinity when the constrained conformation matches the bioactive geometry [3][4].

Conformational restriction Drug design Bioisostere Metabolic stability

Optimized Application Scenarios for Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate in Medicinal Chemistry and Process Research


Sequential, Chemoselective Diversification in Parallel Library Synthesis of Cyclopropane-Containing Peptidomimetics

CAS 1199792-80-7 enables two consecutive, independent amine functionalization steps: first, Boc removal under mild acidic conditions (TFA/CH₂Cl₂) exposes the primary amine for coupling with carboxylic acid, sulfonyl chloride, or isocyanate building blocks; subsequently, Cbz hydrogenolysis (H₂/Pd-C) reveals the second amine for further diversification [1]. This is directly enabled by the dual-protection architecture quantified in Section 3, Evidence Item 1. The overall yield preservation of 10–25% versus a sequential mono-protection/deprotection strategy makes this compound particularly suited for parallel library synthesis where step-count efficiency directly governs library size and cost.

Synthesis of Conformationally Constrained Cyclopropyl β-Amino Acid Derivatives for Fragment-Based Drug Discovery

The cyclopropane scaffold delivers an estimated entropic benefit of 0.5–1.5 kcal/mol upon target binding (Section 3, Evidence Item 3). This compound is therefore uniquely suited as a starting material for preparing cyclopropyl β-amino acid derivatives (analogous to trans-cyclopropyl β-amino acid derivatives synthesized via asymmetric cyclopropanation [2]) that can serve as rigidified fragments or peptidomimetic building blocks in fragment-based lead generation, where pre-organized ligand geometry can accelerate hit-to-lead progression by reducing the number of analogs required to achieve target potency.

High-Purity Intermediate Supply for Precious-Metal-Catalyzed Cross-Coupling or C–H Activation Sequences

The verified ≥97% purity specification (Section 3, Evidence Item 2) with 40% lower unidentified impurity load relative to generic 95%-grade material [3] reduces the risk of catalyst poisoning in palladium-, ruthenium-, or iridium-catalyzed transformations. This compound is recommended for procurement when the synthetic sequence includes expensive or sensitive catalytic steps where even low levels of coordinating impurities (e.g., sulfur-containing species, residual amines) can cause batch failure. The higher density (1.2 g/cm³) and boiling point (477 °C) further guide solvent selection and workup design in process-scale applications (Section 3, Evidence Item 3).

Orthogonally Protected Building Block for Bifunctional Cyclopropane-Containing PROTAC or ADC Linker Synthesis

In the synthesis of heterobifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or antibody-drug conjugate (ADC) linkers, two differentially addressable amine handles are required for sequential conjugation to the target-binding moiety and the E3 ligase ligand or cytotoxic payload. CAS 1199792-80-7 provides exactly this architecture in a single, commercially available building block, eliminating 1–2 additional protection/deprotection steps compared to mono-protected cyclopropyl amine alternatives—a direct operational translation of the orthogonal deprotection capability established in Section 3, Evidence Item 1.

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